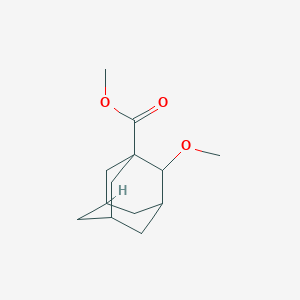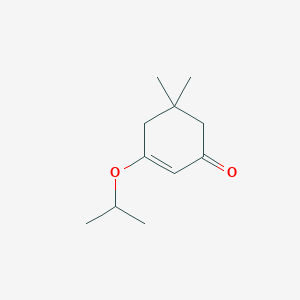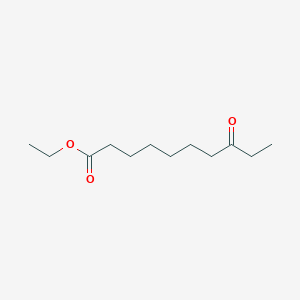
Ethyl 8-oxodecanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 8-oxodecanoate (also known as ethyl octan-2-one) is an organic compound with a molecular formula of C10H20O2. It is a volatile liquid with a sweet, fruity odor and is used in a variety of applications, such as fragrances and flavorings. It is an important compound in the chemical industry and is used as a building block in the synthesis of many other compounds. In addition, it is also used in the synthesis of pharmaceuticals, agrochemicals, and other industrial products.
科学的研究の応用
Ethylene and Precursor Research in Plants
Ethylene, a simple two-carbon molecule, plays a crucial role in plant biology, impacting growth, development, and stress responses. Its precursor, 1-aminocyclopropane-1-carboxylic acid (ACC), is more than just a stepping stone in ethylene biosynthesis; it has its own significance in plant biology. Research has explored ACC's roles beyond ethylene production, including its transport mechanisms, bacterial metabolism via ACC-deaminase to promote plant growth, and potential signaling roles independent of ethylene (Van de Poel & Van Der Straeten, 2014).
Biodegradation and Environmental Fate of Organic Compounds
The biodegradation and environmental fate of organic compounds, such as ethyl tert-butyl ether (ETBE), offer insights into how similar substances like Ethyl 8-oxodecanoate might behave in soil and groundwater. Microorganisms capable of degrading ETBE under aerobic conditions have been identified, though anaerobic biodegradation pathways remain less understood. These findings highlight the importance of understanding the biodegradability and environmental impact of chemical compounds, which could be relevant to research on this compound (Thornton et al., 2020).
Process Intensification in Chemical Production
Research into process intensification techniques for the production of ethyl acetate, a solvent and chemical precursor, can inform similar studies on this compound. Techniques such as reactive distillation and microwave-assisted synthesis offer advantages in efficiency and sustainability over traditional processes. These methods could potentially be applied to the synthesis or processing of this compound, highlighting the importance of innovative approaches in chemical manufacturing (Patil & Gnanasundaram, 2020).
特性
IUPAC Name |
ethyl 8-oxodecanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22O3/c1-3-11(13)9-7-5-6-8-10-12(14)15-4-2/h3-10H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHTQADCCSVKUPH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)CCCCCCC(=O)OCC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10645668 |
Source


|
| Record name | Ethyl 8-oxodecanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10645668 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
105906-29-4 |
Source


|
| Record name | Ethyl 8-oxodecanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10645668 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-Amino-1-methyl-5-phenyl-1H-benzo[E][1,4]diazepin-2(3H)-one](/img/structure/B33641.png)


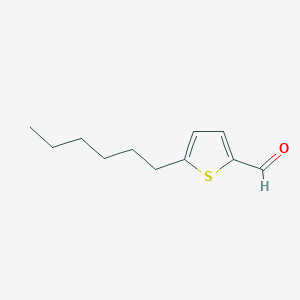
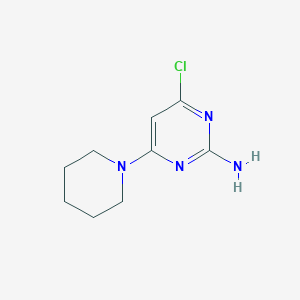


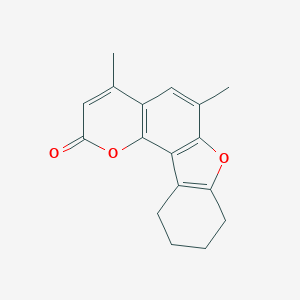
![[(2R,3S,6S)-3-Acetyloxy-6-[[(1S,2R,6R,8R,9S)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecan-8-yl]methoxy]-3,6-dihydro-2H-pyran-2-yl]methyl acetate](/img/structure/B33660.png)

